

Spectroscopic Data for Octyl 2-methylisocrotonate: A Technical Guide

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Compound of Interest

Compound Name: Octyl 2-methylisocrotonate

Cat. No.: B15177426

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Introduction

Octyl 2-methylisocrotonate, also known as octyl tiglate, is an ester belonging to the class of organic compounds used in the flavor and fragrance industry. A thorough understanding of its chemical structure and purity is paramount for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this molecule. This guide provides a summary of the expected spectroscopic data for **octyl 2-methylisocrotonate** and detailed experimental protocols for acquiring such data.

It is important to note that while extensive searches were conducted, publicly available, experimentally determined spectroscopic data for **octyl 2-methylisocrotonate** is limited. Therefore, this guide presents data for closely related compounds, such as hexyl tiglate, and predicted values to offer valuable insights for researchers.

Data Presentation

The following tables summarize the anticipated spectroscopic data for **octyl 2-methylisocrotonate** based on the analysis of similar compounds and predictive models.

Table 1: Predicted ^1H NMR Spectral Data for **Octyl 2-methylisocrotonate** (CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------------------------------|
| ~6.8 | q | 1H | C(3)H |
| ~4.1 | t | 2H | O-CH ₂ |
| ~1.8 | d | 3H | C(2)-CH ₃ |
| ~1.7 | d | 3H | C(4)H ₃ |
| ~1.6 | m | 2H | O-CH ₂ -CH ₂ |
| ~1.3 | m | 10H | -(CH ₂) ₅ - |
| ~0.9 | t | 3H | -CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data for **Octyl 2-methylisocrotonate** (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| ~168 | C=O |
| ~138 | C(2) |
| ~128 | C(3) |
| ~65 | O-CH ₂ |
| ~32 | O-CH ₂ -CH ₂ |
| ~29 | -(CH ₂) ₅ - |
| ~26 | -(CH ₂) ₅ - |
| ~23 | -(CH ₂) ₅ - |
| ~14 | C(4) & -CH ₃ |
| ~12 | C(2)-CH ₃ |

Table 3: Expected IR Absorption Bands for **Octyl 2-methylisocrotonate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (α,β -unsaturated ester) |
| ~1650 | Medium | C=C stretch |
| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for Hexyl Tiglate (a related compound)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 184 | 5 | [M] ⁺ |
| 113 | 10 | [M - C ₆ H ₁₁] ⁺ |
| 85 | 100 | [C ₅ H ₉ O] ⁺ |
| 57 | 40 | [C ₄ H ₉] ⁺ |
| 41 | 60 | [C ₃ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Octyl 2-methylisocrotonate**.

Materials:

- NMR Spectrometer (e.g., 400 MHz)
- NMR tubes (5 mm)
- Deuterated chloroform (CDCl₃)

- **Octyl 2-methylisocrotonate** sample

- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the **octyl 2-methylisocrotonate** sample in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Octyl 2-methylisocrotonate**.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Octyl 2-methylisocrotonate** sample (liquid)
- Pipette
- Acetone (for cleaning)

Procedure (Neat Liquid on Salt Plates):

- Sample Preparation: Place a drop of the neat liquid sample onto the center of a clean, dry salt plate.^[1]
- Place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.^[1]
- Spectrum Acquisition:
 - Place the salt plate assembly in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.

- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the salt plates thoroughly with a volatile solvent like acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Octyl 2-methylisocrotonate**.

Materials:

- Mass Spectrometer with an Electron Ionization (EI) source
- Gas Chromatograph (GC) for sample introduction (optional, but common)
- Volatile solvent (e.g., dichloromethane or hexane)
- **Octyl 2-methylisocrotonate** sample

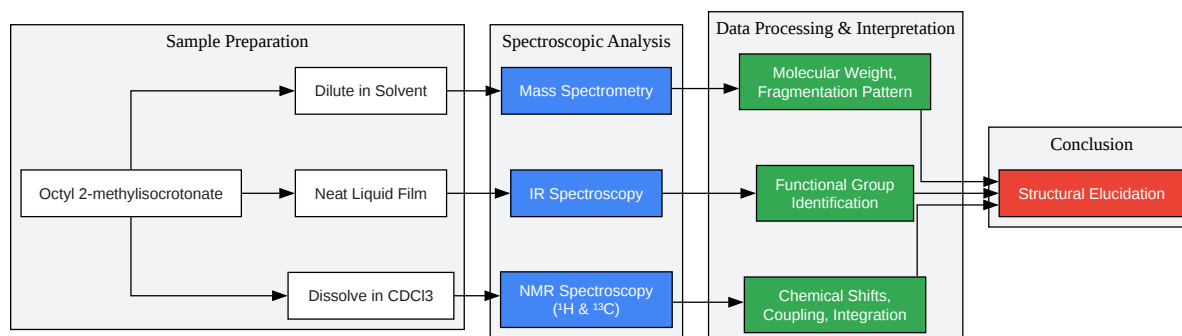
Procedure (GC-MS with Electron Ionization):

- Sample Preparation: Prepare a dilute solution of the **octyl 2-methylisocrotonate** sample in a volatile solvent.
- Instrument Setup:
 - Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.
 - Set the EI source to a standard electron energy of 70 eV.^{[2][3]} This high energy level induces fragmentation, which is useful for structural analysis.^{[2][3][4]}
 - Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-400).

- Data Acquisition:
 - Inject a small volume of the sample solution into the GC.
 - The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer's ion source.
 - The molecules are ionized and fragmented by the electron beam.
 - The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is recorded.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Octyl 2-methylisocrotonate**.



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Caption: Workflow for Spectroscopic Analysis.

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